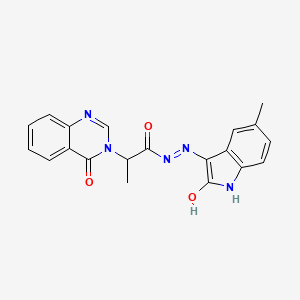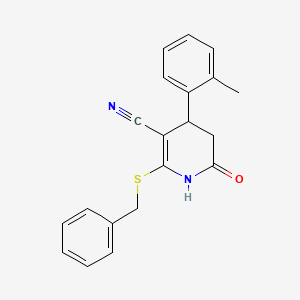![molecular formula C27H23ClN2O5 B11627148 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is a complex organic compound that features a combination of methoxyphenyl, chlorophenyl, and tryptophanate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenyl acetic acid and 4-chlorobenzoyl chloride. These intermediates are then reacted with tryptophan under specific conditions to form the final product.
Preparation of 4-methoxyphenyl acetic acid: This can be achieved through the oxidation of 4-methoxyphenyl ethanol using an oxidizing agent like potassium permanganate.
Preparation of 4-chlorobenzoyl chloride: This involves the reaction of 4-chlorobenzoic acid with thionyl chloride.
Formation of the final compound: The 4-methoxyphenyl acetic acid and 4-chlorobenzoyl chloride are then reacted with tryptophan in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid
- 4’-Chloro-2-hydroxy-4-methoxybenzophenone
Uniqueness
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H23ClN2O5 |
|---|---|
Molekulargewicht |
490.9 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H23ClN2O5/c1-34-21-12-8-17(9-13-21)25(31)16-35-27(33)24(30-26(32)18-6-10-20(28)11-7-18)14-19-15-29-23-5-3-2-4-22(19)23/h2-13,15,24,29H,14,16H2,1H3,(H,30,32) |
InChI-Schlüssel |
GACKUWBSYKUUSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11627079.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627081.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627090.png)
![4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11627096.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![Dibenzyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627107.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)


![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627129.png)
![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
